3,3-Dibromoacrylic acid
Overview
Description
3,3-Dibromoacrylic acid is an organic compound with the chemical formula C3H2Br2O2. It is a white crystalline solid that is soluble in water, alcohols, and ether solvents. The compound is known for its applications in chemical research and as a fungicide due to its antibacterial and bactericidal properties .
Mechanism of Action
Target of Action
This compound is a polar aromatic brominated disinfection byproduct formed during chlorination in water
Mode of Action
As a brominated disinfection byproduct, it may interact with various biological molecules in the cell, potentially leading to changes in cellular function . More detailed studies are required to elucidate these interactions and the resulting changes.
Biochemical Pathways
Given its formation during water chlorination, it may be involved in pathways related to cellular response to oxidative stress
Result of Action
As a brominated disinfection byproduct, it may induce oxidative stress and other cellular responses
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3,3-Dibromoacrylic acid. For instance, its formation is influenced by the chlorination process in water . Other environmental factors, such as pH, temperature, and presence of other chemicals, may also affect its stability and activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 3,3-Dibromoacrylic acid typically involves the bromination of acrylic acid. The process can be summarized as follows:
Reactants: Acrylic acid and bromine.
Reaction Conditions: The bromination reaction is carried out under controlled conditions to ensure the formation of this compound.
Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and precise temperature control to maintain the desired reaction environment .
Chemical Reactions Analysis
Types of Reactions: 3,3-Dibromoacrylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups under appropriate conditions.
Addition Reactions: The double bond in the acrylic acid moiety allows for addition reactions with nucleophiles and electrophiles.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Addition Reactions: Electrophiles like halogens and nucleophiles such as water and alcohols can react with the double bond.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted acrylic acids can be formed.
Addition Products: The addition of electrophiles or nucleophiles results in the formation of di-substituted or mono-substituted products.
Scientific Research Applications
3,3-Dibromoacrylic acid has several applications in scientific research:
Chemistry: It serves as a starting material for the synthesis of other organic compounds.
Biology: Its antibacterial properties make it useful in the development of disinfectants and pesticides.
Medicine: Research is ongoing into its potential therapeutic applications due to its bioactive properties.
Industry: It is used in the production of various chemical intermediates and as a reagent in organic synthesis
Comparison with Similar Compounds
3,3-Dichloroacrylic Acid: Similar in structure but with chlorine atoms instead of bromine.
3,3-Dibromopropenoic Acid: Another brominated acrylic acid derivative with similar properties
Uniqueness: 3,3-Dibromoacrylic acid is unique due to its specific bromination pattern, which imparts distinct chemical reactivity and biological activity compared to its chlorinated and non-halogenated counterparts .
Properties
IUPAC Name |
3,3-dibromoprop-2-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2Br2O2/c4-2(5)1-3(6)7/h1H,(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWWPGQPTCCQNIO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(Br)Br)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2Br2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30532001 | |
Record name | 3,3-Dibromoprop-2-enoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30532001 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.85 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1578-21-8 | |
Record name | 3,3-Dibromoprop-2-enoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30532001 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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